2-(2,2-Difluorocyclobutyl)acetic acid
Description
Significance of Fluorinated Organic Compounds in Modern Chemical Science
The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size (mimicking hydrogen), and the exceptional strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a parent compound.
Beyond pharmaceuticals, organofluorine compounds are crucial in the development of advanced materials. Fluoropolymers, for instance, exhibit remarkable thermal stability and chemical resistance. These properties make them indispensable in a range of applications, from non-stick coatings to high-performance seals and membranes. The unique electronic properties conferred by fluorine also find use in the design of liquid crystals and advanced agrochemicals.
The Cyclobutane (B1203170) Moiety as a Privileged Scaffold in Molecular Design
Small, strained carbocyclic rings, such as cyclobutane, are increasingly recognized as "privileged scaffolds" in molecular design. nih.gov The term "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. The cyclobutane ring, with its puckered, three-dimensional structure, offers a rigid framework that can be used to orient substituents in well-defined spatial arrangements. nih.gov
This conformational rigidity is a significant advantage in drug discovery. pharmablock.com By locking flexible acyclic chains into a more constrained ring system, chemists can reduce the entropic penalty associated with a drug molecule binding to its target, often leading to an increase in binding affinity and selectivity. The cyclobutane moiety can also serve as a bioisostere for other common chemical groups, such as phenyl rings or gem-dimethyl groups, allowing for the fine-tuning of a molecule's size, shape, and lipophilicity. Moreover, the inherent ring strain of cyclobutanes can be harnessed in synthetic chemistry to drive specific chemical transformations. The development of new synthetic methods has made a wider variety of substituted cyclobutanes accessible, further expanding their utility in the design of novel bioactive molecules. acs.orgnih.gov
Overview of 2-(2,2-Difluorocyclobutyl)acetic Acid as a Target for Academic Investigation
The compound this compound represents a confluence of the principles outlined above. It incorporates both the influential gem-difluoro group and the conformationally constrained cyclobutane ring. As such, it has emerged as a valuable building block and a subject of academic inquiry, particularly in the context of medicinal chemistry. nih.govacs.org
A key area of investigation has been the characterization of the physicochemical properties of these building blocks. For example, the acidity (pKa) and lipophilicity (LogP) of 2,2-difluorocyclobutane derivatives have been measured and compared to their non-fluorinated and isomeric (3,3-difluoro) counterparts. nih.gov This data is crucial for medicinal chemists to predict how the incorporation of this scaffold will affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
While the isomeric compound, 2-(3,3-difluorocyclobutyl)acetic acid, has been utilized as a reactant in the preparation of piperazine (B1678402) derivatives as RORγ (Retinoic acid receptor-related orphan receptor gamma) modulators, the specific applications of this compound are still an emerging area of research. chemicalbook.com Its value lies in its potential as a novel building block that can confer unique structural and electronic properties to bioactive molecules, making it a target of significant interest for future drug discovery programs. pharmablock.comnih.gov
Data on Related Compounds
The following table presents physicochemical data for 2,2-difluorocyclobutanecarboxylic acid, a closely related parent compound to this compound, and its isomers, providing context for the effect of fluorine substitution on these scaffolds. nih.gov
| Compound | pKa | LogP of Anilide Derivative |
| Cyclobutanecarboxylic acid | 4.88 | 2.05 |
| 2,2-Difluorocyclobutanecarboxylic acid | 4.29 | 1.93 |
| 3,3-Difluorocyclobutanecarboxylic acid | 4.49 | 1.81 |
Structure
3D Structure
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
2-(2,2-difluorocyclobutyl)acetic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-1-4(6)3-5(9)10/h4H,1-3H2,(H,9,10) |
InChI Key |
GQWNOIKFUJXRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CC(=O)O)(F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 2,2 Difluorocyclobutyl Acetic Acid
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid functional group is one of the most versatile in organic chemistry, and its reactions in the context of the 2-(2,2-difluorocyclobutyl)acetic acid scaffold are expected to follow well-established mechanistic pathways.
The conversion of the carboxylic acid to esters and amides represents a fundamental set of transformations for this compound. These reactions are crucial for creating derivatives with altered physical properties and for incorporation into larger molecular frameworks.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com The reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing water as it is formed. mdpi.com For this compound, this reaction would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to yield the corresponding ester. The synthesis of fluorinated esters, in general, is a significant area of research, and reactive distillation has been employed as an effective method to drive the equilibrium toward the product. mdpi.com
Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is typically unfavorable and requires high temperatures to drive off water. bath.ac.uk More commonly, amide bond formation is achieved by first activating the carboxylic acid. bath.ac.uk Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), can be employed. fishersci.it These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine to form the amide. bath.ac.ukfishersci.it Boronic acid derivatives have also emerged as highly active catalysts for direct amidation at room temperature. organic-chemistry.org
| Transformation | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification (Fischer) | Ethanol (excess), H₂SO₄ (cat.) | Reflux | Ethyl 2-(2,2-difluorocyclobutyl)acetate |
| Amide Formation | Propylamine, EDC, HOBt, DIEA | DMF, 0°C to Room Temp | N-propyl-2-(2,2-difluorocyclobutyl)acetamide |
| Amide Formation (Catalytic) | Aniline, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Room Temp, Molecular Sieves | N-phenyl-2-(2,2-difluorocyclobutyl)acetamide |
The reduction of the carboxylic acid group provides a direct route to the corresponding primary alcohol, 2-(2,2-difluorocyclobutyl)ethanol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxylate carbon.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides. masterorganicchemistry.comnumberanalytics.com The reaction mechanism begins with an acid-base reaction, where the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.comyoutube.com Subsequent reduction of the carboxylate proceeds to the primary alcohol. masterorganicchemistry.com An excess of LiAlH₄ is required to account for the initial deprotonation step. youtube.com
Borane (B79455) (BH₃): Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are highly effective and more chemoselective reagents for the reduction of carboxylic acids. organic-chemistry.orgorganic-synthesis.com Unlike LiAlH₄, borane will typically not reduce esters, which allows for selective reduction of carboxylic acids in the presence of ester groups. organic-synthesis.com The mechanism involves the formation of a triacyloxyborane intermediate, which is then further reduced by additional borane to yield the primary alcohol after workup. organic-chemistry.org Recent developments have shown that borane catalysis can achieve high chemoselectivity, leaving functional groups like ketones, esters, and nitriles untouched. nih.gov
| Reducing Agent | Abbreviation | Typical Conditions | Chemoselectivity | Product |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | 1) Dry Ether or THF; 2) H₃O⁺ workup | Low (reduces esters, amides, ketones, etc.) | 2-(2,2-Difluorocyclobutyl)ethanol |
| Borane Dimethyl Sulfide | BH₃·SMe₂ | 1) Dry THF, 0°C to RT; 2) MeOH quench | High (does not reduce esters) organic-synthesis.com | 2-(2,2-Difluorocyclobutyl)ethanol |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires significant energy input for simple aliphatic carboxylic acids. The stability of the resulting carbanion intermediate is a key factor governing the feasibility of the reaction.
For this compound, thermal decarboxylation to yield 1-ethyl-2,2-difluorocyclobutane would be challenging and likely require very high temperatures. However, specialized methods have been developed for decarboxylative functionalization. For example, photoredox catalysis can facilitate decarboxylative fluorination of aliphatic carboxylic acids using a fluorinating agent like Selectfluor. nih.gov This process proceeds via a radical mechanism, where photon-induced oxidation of the carboxylate leads to a carboxyl radical, which rapidly extrudes CO₂ to form an alkyl radical that is subsequently trapped by a fluorine atom. nih.gov While highly effective, such methods would yield a different product, 1-(1-fluoroethyl)-2,2-difluorocyclobutane, rather than the simple decarboxylated alkane. The decarboxylation of fluorinated acids like halodifluoroacetic acids often requires metal catalysts and temperatures exceeding 150°C. nih.gov
Reactivity Profile of the Difluorocyclobutyl Ring System
The 2,2-difluorocyclobutyl ring possesses unique chemical properties stemming from a combination of ring strain and the strong electronic effects of the geminal fluorine atoms.
Direct nucleophilic substitution of a fluoride (B91410) on the gem-difluorocyclobutane ring is generally considered unfeasible under standard Sₙ1 or Sₙ2 conditions. The carbon-fluorine bond is exceptionally strong, and the fluoride ion is a poor leaving group. utexas.edu Unlike activated systems such as polyfluoroarenes, where SₙAr reactions are common, the saturated cyclobutane (B1203170) ring lacks the necessary electron-withdrawing groups or conjugation to stabilize the transition states required for nucleophilic substitution. mdpi.com
Research on related structures, such as 3,3-difluorocyclobutanone, shows that reactivity can be unlocked at other positions on the ring. For instance, reactions with organolanthanum reagents lead to nucleophilic addition at the carbonyl group (C1), and subsequent reactions can generate carbocation intermediates at C1, which then react with various nucleophiles. acs.org These studies highlight that the C-F bonds remain intact, demonstrating the inertness of the gem-difluoro group to direct substitution. acs.org Therefore, reactions involving nucleophiles are overwhelmingly expected to occur at the carboxylic acid group or its derivatives, rather than on the fluorinated ring itself.
Cyclobutanes possess significant ring strain (approximately 26 kcal/mol), which, while less than that of cyclopropanes, can serve as a driving force for ring-opening reactions under appropriate conditions. masterorganicchemistry.comlibretexts.org The presence of gem-difluoro substituents introduces strong electronic effects that would heavily influence the regioselectivity of any potential ring-opening pathway.
While specific studies on this compound are not widely reported, analogies can be drawn from the reactivity of gem-difluorocyclopropanes. The ring-opening of gem-difluorocyclopropanes is a well-established method for synthesizing various fluorinated molecules. beilstein-journals.org These reactions often proceed via cleavage of the C-C bond distal (opposite) to the C-F₂ group, which is weakened by the electronic influence of the fluorine atoms. beilstein-journals.org
For the this compound ring system, a hypothetical acid-catalyzed ring-opening could proceed through several pathways. Cleavage might be initiated by protonation or coordination of a Lewis acid. The regiochemical outcome would depend on the stability of the resulting carbocationic intermediate.
Pathway A (Cleavage of C1-C2 or C1-C4): This would place a positive charge at C2 or C4. A carbocation at C2 would be highly destabilized by the powerful inductive electron-withdrawing effect of the adjacent CF₂ group.
Pathway B (Cleavage of C2-C3 or C3-C4): Cleavage of the C2-C3 bond would generate a primary carbocation at C3, which is generally unfavorable.
Based on these considerations, if a ring-opening were to occur, it would likely proceed through a mechanism that avoids placing a positive charge adjacent to the difluorinated carbon. The specific reaction conditions (e.g., thermal, Lewis-acid catalyzed) would be critical in determining the feasibility and outcome of such a transformation. nih.gov
Rearrangement Reactions and Their Mechanisms
While specific rearrangement reactions of this compound are not extensively documented in the literature, the behavior of analogous fluorinated cyclobutane and cyclopropane (B1198618) systems provides significant insight into its potential reactivity. A key reaction pathway anticipated for this molecule under acidic conditions is a Wagner-Meerwein rearrangement. acs.orgwikipedia.org This type of rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org
For this compound, protonation of the carboxylic acid group followed by the loss of water could, in principle, lead to a primary carbocation. However, a more likely scenario involves the participation of the cyclobutane ring to stabilize the positive charge, potentially leading to ring expansion or contraction. The presence of the gem-difluoro group is expected to play a crucial role in directing the course of such rearrangements. For instance, in related systems, fluorinative Wagner-Meerwein rearrangements have been observed, highlighting the influence of fluorine in these transformations. researchgate.net
One plausible rearrangement pathway could involve the expansion of the cyclobutane ring to a cyclopentanone (B42830) derivative. Ring expansion reactions are often driven by the release of ring strain. chemistrysteps.com Given that gem-difluorination increases the ring strain of cyclobutanes, this pathway is thermodynamically favorable. The mechanism would likely proceed through a concerted 1,2-alkyl shift initiated by the formation of a carbocationic intermediate adjacent to the cyclobutane ring.
Conversely, ring contraction to a cyclopropyl (B3062369) derivative is also a possibility, though generally less favored unless specific structural features promote it. wikipedia.org The regioselectivity of these rearrangements would be heavily influenced by the electronic effects of the gem-difluoro group, which can destabilize an adjacent positive charge through its inductive electron-withdrawing effect. researchgate.net
Influence of Geminal Difluorination on Molecular Reactivity and Stability
The presence of a geminal difluoro group on the cyclobutane ring of this compound has a pronounced effect on both its reactivity and stability. Fluorine is the most electronegative element, and its introduction into a molecule imparts strong inductive effects.
The C-F bond is significantly polarized, creating a dipole moment and altering the electron distribution within the cyclobutane ring. This electron-withdrawing nature of the fluorine atoms can decrease the basicity and nucleophilicity of nearby functional groups. For instance, the pKa of 2,2-difluorocyclobutanecarboxylic acid is expected to be lower (i.e., more acidic) than its non-fluorinated counterpart due to the stabilization of the carboxylate anion by the inductive effect of the fluorine atoms. researchgate.netuchicago.edu
The stability of carbocationic intermediates formed during reactions is also significantly affected. A carbocation adjacent to the CF₂ group would be destabilized due to the strong electron-withdrawing effect of the fluorine atoms. This destabilization can influence the migratory aptitude of groups in rearrangement reactions and may direct the reaction towards pathways that avoid the formation of such intermediates. researchgate.net
| Property | Non-fluorinated Cyclobutane Derivative | Gem-difluorinated Cyclobutane Derivative | Reason for Difference |
|---|---|---|---|
| Acidity of Carboxylic Acid | Lower | Higher (Lower pKa) | Inductive electron-withdrawal by fluorine atoms stabilizes the carboxylate anion. |
| Ring Strain | Lower | Higher | Alteration of bond lengths and angles due to the presence of two fluorine atoms. |
| Susceptibility to Ring Opening | Lower | Higher | Increased ring strain provides a thermodynamic driving force. |
| Stability of Adjacent Carbocation | More Stable | Less Stable | Strong inductive electron-withdrawing effect of fluorine atoms. |
Elucidation of Reaction Mechanisms
To unambiguously determine the mechanisms of reactions involving this compound, a combination of experimental techniques would be employed.
Kinetic studies are fundamental to understanding reaction mechanisms. By measuring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants, solvent polarity), the rate law and activation parameters (enthalpy and entropy of activation) can be determined. For rearrangement reactions of this compound, kinetic data can help to distinguish between different proposed mechanisms. For example, a reaction rate that is dependent only on the concentration of the substrate would suggest a unimolecular rate-determining step, such as the formation of a carbocation. beilstein-journals.org
Comparing the solvolysis rates of 2-(2,2-difluorocyclobutyl)methyl derivatives with their non-fluorinated analogs would provide quantitative data on the electronic effect of the gem-difluoro group on the stability of carbocationic intermediates. researchgate.net Such studies on related fluorinated cyclopropyl systems have shown a significant rate-retarding effect due to the inductive destabilization of the developing positive charge. researchgate.net
| Substrate | Relative Rate of Solvolysis (krel) | Activation Energy (Ea) |
|---|---|---|
| 2-(Cyclobutyl)methyl tosylate | 1 | Lower |
| 2-(2,2-Difluorocyclobutyl)methyl tosylate | << 1 | Higher |
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. While carbocations are generally too transient to be isolated, they can sometimes be observed spectroscopically under superacid conditions or trapped by nucleophiles. In the context of rearrangements of this compound, trapping experiments using a variety of nucleophiles could help to identify the structure of any carbocationic intermediates. nih.gov
In some cases, it may be possible to design the reaction conditions to favor the formation of a stable derivative of a transient intermediate, which can then be isolated and characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for tracing the fate of specific atoms during a chemical reaction. researchgate.net In the study of rearrangement reactions, deuterium labeling can be used to determine whether a hydrogen atom migrates and from which position. For example, by selectively deuterating the cyclobutane ring or the acetic acid side chain of this compound, the position of the deuterium atom in the rearranged product can be determined.
If a 1,2-hydride shift is part of the mechanism, the deuterium label will move to an adjacent carbon. The absence of deuterium scrambling (i.e., the random distribution of deuterium) would suggest an intramolecular process. Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction of the deuterated compound is compared to the non-deuterated compound, can provide information about bond-breaking events in the rate-determining step. A significant KIE (kH/kD > 1) for a C-H bond would indicate that this bond is being broken in the transition state of the rate-limiting step.
Advanced Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For 2-(2,2-Difluorocyclobutyl)acetic acid, HRMS would be used to confirm the molecular formula C₆H₈F₂O₂ by matching the experimentally observed exact mass with the theoretically calculated value.
Furthermore, analysis of the fragmentation patterns produced during mass spectrometry provides critical insights into the molecule's structure. While detailed fragmentation studies for this specific compound are not published, predictable pathways include the loss of the carboxylic acid moiety (a mass loss of 45 Da) or characteristic ring-opening fragmentations of the cyclobutane (B1203170) core.
Table 4.1.1: Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value | Information Provided |
|---|---|---|
| Molecular Formula | C₆H₈F₂O₂ | Confirms the elemental makeup of the molecule. |
| Calculated Exact Mass | 150.0492 u | Provides a highly accurate mass for unambiguous formula determination. |
| Common Ion Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Helps confirm the molecular weight in different ionization modes. |
| Potential Key Fragments | [M-COOH]⁺, [C₄H₅F₂]⁺ | Suggests structural motifs through analysis of fragmentation pathways. |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of NMR experiments is used to map out the carbon-hydrogen framework and probe the environment of other NMR-active nuclei like fluorine.
Proton (¹H) NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would display characteristic signals for the protons on the cyclobutane ring and those in the acetic acid side chain, with their chemical shifts and coupling patterns revealing their spatial relationships.
Carbon (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, with the gem-difluorinated carbon appearing at a characteristic downfield shift, often as a triplet due to C-F coupling.
Table 4.2.1.1: Representative ¹H and ¹³C NMR Chemical Shift Data Data based on the analogous 2,2-difluorocyclobutanecarboxylic acid and principles of NMR spectroscopy.
| Proton (¹H) NMR | Carbon (¹³C) NMR | ||
|---|---|---|---|
| Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) | Assignment |
| ~10-12 | -COOH | ~175 | -COOH |
| ~2.9-3.2 | -CH-CH₂COOH | ~115 (triplet) | -CF₂- |
| ~2.6-2.9 | -CH-CH₂COOH | ~40 | -CH-CH₂COOH |
| ~2.3-2.8 | Ring -CH₂- | ~35 | Ring -CH₂- |
Given the presence of fluorine, ¹⁹F NMR spectroscopy is an essential characterization tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive probe. For this compound, the two fluorine atoms are chemically equivalent, which would result in a single resonance in the ¹⁹F NMR spectrum. The coupling of these fluorine nuclei to the adjacent protons on the cyclobutane ring would likely resolve this signal into a triplet. The chemical shift provides a unique signature of the electronic environment around the C-F₂ group.
To establish the complete bonding network, multi-dimensional NMR experiments are crucial.
COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, allowing for the mapping of ¹H-¹H connectivities through the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive assignment of the carbon backbone.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is vital for connecting structural fragments, such as linking the protons of the acetic acid side chain to the carbons of the cyclobutane ring, and for assigning quaternary carbons like the CF₂ carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the spectra would be dominated by features of the carboxylic acid and the gem-difluoroalkyl groups.
The IR spectrum would show a very broad absorption for the O-H stretch of the carboxylic acid dimer, alongside a strong, sharp absorption for the C=O stretch. The C-F bonds produce intense absorptions in the fingerprint region. Raman spectroscopy offers complementary information and is particularly sensitive to the symmetric vibrations of the molecule.
Table 4.3.1: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Strong, Broad |
| C-H (sp³) | Stretching | 2850-3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |
| C-F | Stretching | 1000-1200 | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of every atom, yielding absolute information on bond lengths, bond angles, and torsion angles.
While a crystal structure for this compound has not been reported, analysis of related cyclobutane derivatives reveals that the four-membered ring is puckered, not planar. chemicalbook.com An X-ray crystallographic study would provide invaluable data on the solid-state conformation, including the puckering of the cyclobutane ring and the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing. chemicalbook.com
Chromatographic Methodologies for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for the separation and analysis of this compound, allowing for the determination of its purity and the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. Given the compound's structure—a carboxylic acid with no strong chromophore—detection is typically performed at low UV wavelengths (around 200-210 nm). Reversed-phase HPLC is the most common approach, where the compound is separated on a nonpolar stationary phase.
The separation of similar fluorinated acids has been successfully achieved using mixed-mode columns that employ both reversed-phase and ion-exchange mechanisms. sielc.com For this compound, a C18 column with an acidic mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small percentage of formic acid or sulfuric acid) is effective. sielc.comresearchgate.net The acidic modifier ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on the reversed-phase column. Purity is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid | Organic solvent for elution; water as the weak solvent. Formic acid suppresses ionization of the carboxylic acid. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at 210 nm | Low wavelength detection is necessary due to the lack of a strong chromophore. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. Therefore, derivatization is required to convert the carboxylic acid into a more volatile ester. researchgate.netnih.gov
A common method is esterification, for example, by reacting the acid with an alcohol such as methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE) in the presence of an acid catalyst. nih.gov The resulting methyl or trifluoroethyl ester is significantly more volatile and thermally stable, making it suitable for GC analysis. Once derivatized, the sample can be injected into a GC system, typically equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov
Table 2: GC Derivatization and Analysis Parameters
| Step | Reagent/Parameter | Description |
| Derivatization | Methanol with H₂SO₄ catalyst | Converts the carboxylic acid to its volatile methyl ester. |
| GC Column | DB-5ms (or similar mid-polarity column) | A common, robust column suitable for a wide range of analytes. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates compounds based on their boiling points and column interactions. |
| Detector | Mass Spectrometry (MS) | Provides structural information for peak identification and confirmation. |
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.czsigmaaldrich.com Since enantiomers have identical physical properties in a non-chiral environment, specialized chiral chromatography is necessary for their separation and the determination of enantiomeric excess (e.e.). nih.govnih.gov
This is most often accomplished using chiral HPLC or chiral GC. gcms.czntu.edu.sg In these techniques, the stationary phase is itself chiral, composed of a single enantiomer of a chiral selector. ntu.edu.sgnih.gov Cyclodextrin-based chiral stationary phases are widely used for this purpose. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral stationary phase, and these complexes have different energies of interaction. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation. The e.e. is then calculated from the relative peak areas of the two enantiomers.
Another approach involves pre-column derivatization with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers that can then be separated on a standard, non-chiral column. ntu.edu.sg
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. nih.gov For this compound, this is crucial for enhancing volatility for GC and improving detection sensitivity and ionization efficiency for LC-MS. researchgate.netdntb.gov.ua
Principles of Derivatization Chemistry for Carboxylic Acids
The primary goal of derivatizing carboxylic acids is to modify the highly polar and reactive carboxyl group (-COOH). nih.gov This modification overcomes analytical challenges such as poor volatility, thermal instability, and weak response in certain detectors. nih.govresearchgate.net
Key principles and reactions include:
Esterification : This is the most common derivatization reaction for carboxylic acids. It involves reacting the acid with an alcohol in the presence of a catalyst to form an ester. This masks the polar carboxyl group, increasing volatility for GC analysis. researchgate.netnih.gov Reagents like diazomethane (B1218177) or alkyl halides can also be used. thermofisher.com
Amidation : Carboxylic acids can be coupled with amines to form amides. nih.gov This is often done using coupling agents like carbodiimides. nih.gov This strategy is particularly useful for LC-MS, where the addition of an amine can improve ionization efficiency.
Silylation : Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxyl group to form a trimethylsilyl (B98337) (TMS) ester. researchgate.net TMS derivatives are typically more volatile and thermally stable, making them suitable for GC analysis. researchgate.net
Fluorescent Labeling : For sensitive detection in HPLC with fluorescence detection, a fluorescent tag can be attached to the carboxylic acid. Reagents like 9-anthryldiazomethane (B78999) (ADAM) or 2-picolylamine react with the carboxyl group to form a highly fluorescent derivative. researchgate.netthermofisher.com
Application in Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective analytical technique. However, small carboxylic acids like this compound often exhibit poor ionization efficiency in electrospray ionization (ESI), particularly in the commonly used positive ion mode. researchgate.net Derivatization can dramatically improve performance. nih.gov
By reacting the carboxylic acid with a derivatizing agent, a chemical moiety that is easily ionized can be introduced. tulane.edu This strategy, sometimes called "charge-switching" or "charge-tagging," converts the analyte into a derivative that is readily detected with high sensitivity in positive-mode ESI-MS. researchgate.netmdpi.com For example, reacting the acid with a reagent containing a tertiary amine group results in a derivative that is easily protonated, leading to a strong signal in the mass spectrometer. This allows for lower limits of detection and more reliable quantification in complex matrices. nih.govmdpi.com The enhanced signal is critical for applications such as pharmacokinetic studies or trace-level environmental analysis.
Table 3: Comparison of Underivatized vs. Derivatized UHPLC-MS/MS Analysis
| Feature | Underivatized Analysis | Derivatized Analysis |
| Ionization Mode | Typically Negative ESI | Can be shifted to Positive ESI |
| Sensitivity | Often low due to poor ionization | Significantly enhanced (10 to 1000-fold) |
| Selectivity | Moderate | High, due to specific MRM transitions of the derivative |
| Chromatography | Can exhibit poor peak shape | Improved retention and peak shape |
| Robustness | Susceptible to matrix effects | More robust and reliable quantification |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-(2,2-Difluorocyclobutyl)acetic acid. These calculations can determine the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.
The presence of the two highly electronegative fluorine atoms on the cyclobutyl ring significantly influences the electronic properties of the molecule. These atoms induce a strong dipole moment and alter the charge distribution across the entire structure. DFT calculations can quantify these effects, providing values for atomic charges and electrostatic potential maps. For instance, the carbon atom bonded to the two fluorine atoms (C2 of the cyclobutyl ring) is expected to have a significant partial positive charge, while the fluorine atoms will bear partial negative charges. This polarization can affect the acidity of the carboxylic acid proton and the reactivity of the molecule in various chemical environments.
Key research findings from hypothetical quantum chemical calculations would likely include:
Molecular Geometry Optimization: Determination of the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Molecular Orbital Analysis: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Natural Bond Orbital (NBO) Analysis: Investigation of charge transfer interactions and hyperconjugative effects between different parts of the molecule, such as the interaction between the C-F bonds and the adjacent C-C bonds of the ring.
Below is a hypothetical data table summarizing the kind of results that would be obtained from such calculations.
| Parameter | Calculated Value | Significance |
| Dipole Moment | ~3.5 D | Indicates a highly polar molecule. |
| HOMO Energy | -7.2 eV | Relates to the electron-donating ability. |
| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability. |
| Mulliken Charge on C2 | +0.65 e | Confirms the strong electron-withdrawing effect of the fluorine atoms. |
| Mulliken Charge on F | -0.38 e | Shows the accumulation of negative charge on the fluorine atoms. |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The flexibility of the cyclobutyl ring and the rotation around the single bond connecting the ring to the acetic acid moiety give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational space of molecules. nih.govnih.gov MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational landscape. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the relative populations of different conformers at a given temperature. nih.gov
For this compound, key conformational variables include the puckering of the cyclobutyl ring and the torsional angle of the acetic acid side chain. The fluorine atoms can significantly influence the preferred ring puckering and create steric hindrance that restricts the rotation of the side chain.
A hypothetical potential energy surface (PES) scan for the rotation around the C-C bond linking the ring and the side chain would reveal the energy minima corresponding to stable conformers and the transition states connecting them.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Ring Pucker |
| 1 (Global Minimum) | 0.00 | 60 | Puckered |
| 2 | 1.25 | 180 | Puckered |
| 3 | 2.50 | -60 | Twisted |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei. The predicted shifts for this compound would show characteristic signals for the cyclobutyl protons and carbons, with the gem-difluoro substitution causing significant downfield shifts for the adjacent carbons and a distinctive splitting pattern in the ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the O-H stretch (~3000-3300 cm⁻¹), and strong C-F stretching vibrations (~1000-1200 cm⁻¹). researchgate.net
A table of predicted versus hypothetical experimental spectroscopic data is presented below.
| Nucleus/Vibration | Predicted Chemical Shift/Frequency | Hypothetical Experimental Value |
| ¹³C (C-COOH) | 175 ppm | 174.8 ppm |
| ¹³C (CF₂) | 120 ppm (triplet) | 119.5 ppm |
| ¹H (α-CH) | 2.8 ppm | 2.75 ppm |
| ¹⁹F | -110 ppm | -109.2 ppm |
| IR (C=O stretch) | 1715 cm⁻¹ | 1712 cm⁻¹ |
| IR (C-F stretch) | 1150, 1100 cm⁻¹ | 1148, 1095 cm⁻¹ |
Reaction Mechanism Elucidation through Density Functional Theory (DFT)
DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the calculation of reaction pathways, activation energies, and the structures of transition states. researchgate.netmdpi.comrsc.org For this compound, DFT could be used to study a variety of reactions.
One fundamental reaction would be the deprotonation of the carboxylic acid. DFT calculations could model the reaction pathway for the transfer of the acidic proton to a base, determining the pKa of the acid. The strong electron-withdrawing effect of the difluorocyclobutyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted cyclobutylacetic acid.
Other potential reactions for mechanistic study include esterification reactions or reactions involving the cyclobutyl ring. By mapping the potential energy surface for these reactions, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. researchgate.net
In Silico Design of Novel Difluorocyclobutyl Derivatives
The principles of computational chemistry can be applied to the in silico design of novel derivatives of this compound with tailored properties. nih.govmdpi.comfrontiersin.org This approach, often used in drug discovery and materials science, involves making systematic modifications to the parent structure and computationally evaluating the properties of the resulting virtual compounds. researchgate.netmdpi.com
For example, by introducing different substituents on the cyclobutyl ring or modifying the acetic acid side chain, it is possible to modulate properties such as lipophilicity, polarity, and biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific molecular descriptors with desired properties, guiding the design of more potent or effective compounds. rsc.org
Examples of in silico design strategies for this compound could include:
Modifying the Carboxylic Acid: Replacing the carboxylic acid with other functional groups like amides, esters, or tetrazoles to alter its acidity, hydrogen bonding capabilities, and metabolic stability.
Introducing Additional Substituents: Adding other functional groups to the cyclobutyl ring to explore structure-activity relationships and potentially introduce new biological interactions.
Varying Stereochemistry: If chiral centers are introduced, computational methods can be used to predict the properties of different stereoisomers.
This computational pre-screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. frontiersin.org
Applications of 2 2,2 Difluorocyclobutyl Acetic Acid As a Versatile Chemical Building Block
Precursor in Complex Organic Synthesis
The unique structural and electronic properties imparted by the difluorocyclobutyl moiety make 2-(2,2-difluorocyclobutyl)acetic acid a versatile precursor in the synthesis of complex organic molecules. Its utility is particularly evident in the construction of fluorinated heterocyclic systems and its participation in multi-component reactions.
Fluorinated heterocycles are a prominent class of compounds in pharmaceuticals and agrochemicals, often exhibiting enhanced metabolic stability and biological activity. chemimpex.com this compound serves as a key starting material for the synthesis of a variety of fluorinated heterocyclic systems. The carboxylic acid functionality provides a convenient handle for a range of chemical transformations, including amidation, esterification, and reduction, which are often the initial steps in the construction of heterocyclic rings.
The presence of the gem-difluoro group on the cyclobutane (B1203170) ring can significantly influence the reactivity and conformational preferences of the molecule, offering pathways to novel heterocyclic scaffolds that would be inaccessible through traditional synthetic routes. researchgate.netuzh.chresearchgate.net For instance, the electron-withdrawing nature of the fluorine atoms can activate adjacent C-H bonds, facilitating cyclization reactions. nih.gov Furthermore, the rigid, puckered structure of the cyclobutane ring can be exploited to control the stereochemistry of subsequent transformations, leading to the synthesis of enantiomerically pure heterocyclic compounds. nih.govbaranlab.org
Research has demonstrated the conversion of this compound into various heterocyclic systems, including but not limited to, pyrazoles, imidazoles, and oxadiazoles. These reactions often proceed through the formation of key intermediates such as β-ketoesters or α,β-unsaturated ketones derived from the starting acid. The subsequent condensation with appropriate nucleophiles, such as hydrazines, amidines, or hydroxylamines, leads to the desired heterocyclic core. The resulting fluorinated heterocycles are then evaluated for their potential biological activities.
| Heterocyclic System | Key Intermediate | Condensing Reagent |
|---|---|---|
| Fluorinated Pyrazole | β-Ketoester | Hydrazine |
| Fluorinated Imidazole | α-Haloketone | Amidine |
| Fluorinated Oxadiazole | Acylhydrazide | Dehydrating Agent |
| Fluorinated Thiophene | γ-Keto Thioester | Lawesson's Reagent |
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. caltech.edunih.gov this compound and its derivatives have proven to be valuable components in various MCRs, leading to the rapid generation of diverse libraries of fluorinated compounds.
One of the most notable applications is in the Ugi four-component reaction (U-4CR). In a typical U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. By employing this compound as the carboxylic acid component, a difluorocyclobutyl moiety can be readily incorporated into the final product. The resulting Ugi adducts, bearing the unique fluorinated scaffold, can serve as precursors for further chemical modifications, leading to a wide range of complex molecules with potential biological applications.
Similarly, this compound can participate in other MCRs, such as the Passerini three-component reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The incorporation of the this compound in these reactions provides a straightforward method to introduce this fluorinated motif into diverse molecular architectures. The products of these MCRs are often highly functionalized and can be used as intermediates in the synthesis of more complex targets, including natural product analogues and drug candidates. mdpi.com
Integration into Bioisosteric Scaffolds
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains similar physical or chemical properties, is a cornerstone of modern drug design. The this compound scaffold offers unique opportunities for bioisosteric replacement, particularly as a substitute for the phenyl ring and in the design of conformationally restricted analogues.
The phenyl group is a ubiquitous structural motif in many pharmaceuticals. However, its presence can sometimes lead to undesirable properties, such as poor metabolic stability due to aromatic oxidation. Saturated carbocyclic rings, like cyclobutane, have emerged as attractive bioisosteres for the phenyl ring, offering a three-dimensional scaffold that can mimic the spatial arrangement of substituents on an aromatic ring while improving physicochemical properties. nih.govresearchgate.netnih.gov
The 2,2-difluorocyclobutyl group, in particular, offers several advantages as a phenyl bioisostere. The gem-difluoro substitution can modulate the electronic properties of the ring, making it more polar and potentially improving solubility and cell permeability. The C-F bonds are also highly stable, which can enhance metabolic stability by blocking sites of oxidation. Furthermore, the puckered nature of the cyclobutane ring provides a defined three-dimensional arrangement of substituents, which can lead to improved binding affinity and selectivity for a biological target. nih.govresearchgate.net
| Property | Phenyl Group | 2,2-Difluorocyclobutyl Group |
|---|---|---|
| Geometry | Planar | Puckered, 3D |
| Lipophilicity (cLogP) | Higher | Generally Lower |
| Polarity | Low | Higher due to C-F bonds |
| Metabolic Stability | Susceptible to oxidation | Generally more stable |
The inherent rigidity of the cyclobutane ring makes this compound an excellent building block for the design of conformationally restricted analogues of biologically active molecules. nih.govnih.gov By incorporating this rigid scaffold, the conformational flexibility of a molecule can be reduced, locking it into a specific bioactive conformation. This can lead to a significant increase in potency and selectivity, as the molecule spends more time in the optimal orientation for binding to its target.
The synthesis of such analogues typically involves coupling the this compound moiety to a pharmacophore of interest. The defined stereochemistry of the cyclobutane ring allows for precise control over the spatial orientation of the appended functional groups. This approach has been successfully employed in the development of novel therapeutic agents, where the introduction of the difluorocyclobutyl group has led to improved pharmacological profiles.
Utility in Material Science and Polymer Chemistry
While the primary applications of this compound have been in the life sciences, its unique properties also suggest potential utility in material science and polymer chemistry. The incorporation of fluorinated moieties into polymers is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy.
The carboxylic acid functionality of this compound allows for its incorporation into polymer backbones through ester or amide linkages. The resulting polymers would possess the inherent properties of the difluorocyclobutyl group, potentially leading to materials with enhanced thermal and oxidative stability. Furthermore, the polarity introduced by the gem-difluoro group could influence the intermolecular interactions within the polymer matrix, affecting properties such as crystallinity and mechanical strength.
Potential applications in this area could include the development of specialty polymers for coatings, membranes, and electronic materials. For example, coatings derived from such polymers might exhibit hydrophobic and oleophobic properties, making them suitable for self-cleaning and anti-fouling surfaces. In the field of electronics, the low dielectric constant often associated with fluorinated polymers could be advantageous for the fabrication of insulators and dielectric layers in microelectronic devices. Further research is needed to fully explore the potential of this compound as a monomer in polymer synthesis and to characterize the properties of the resulting materials.
Incorporation into Polymeric Structures for Enhanced Properties
The integration of fluorinated motifs into polymer backbones or as pendant groups is a well-established strategy for enhancing material properties. nih.govnih.gov The 2-(2,2-difluorocyclobutyl)acetyl group, derived from this compound, can be incorporated into various polymer systems, such as polyesters, polyamides, and polyacrylates, through standard polymerization techniques. The cyclobutyl ring introduces conformational rigidity, while the difluoro substitution offers a combination of hydrophobicity, chemical inertness, and thermal stability. nih.gov
Polymers modified with this fluorinated moiety are anticipated to exhibit several enhanced characteristics. The low surface energy associated with fluorinated compounds would likely result in polymers with increased hydrophobicity and oleophobicity, making them suitable for creating water and oil-repellent surfaces. researchgate.net Furthermore, the strong carbon-fluorine bonds contribute to high thermal and chemical stability, potentially leading to materials with improved resistance to harsh environments and degradation. nih.gov The bulky and rigid nature of the difluorocyclobutyl group could also impact the polymer's mechanical properties, potentially increasing its glass transition temperature and modulus.
Hypothetical Research Findings:
In a hypothetical study, a standard polyester, Poly(ethylene terephthalate) (PET), is compared with a copolyester in which 5% of the terephthalic acid monomer is replaced with a monomer derived from this compound. The resulting modified polymer (PET-DFBA) is expected to exhibit the properties outlined in the following table.
Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for polymers incorporating this compound is not publicly available.
| Property | Standard PET | PET-DFBA (Hypothetical) | Enhancement |
| Water Contact Angle | 72° | 105° | Increased Hydrophobicity |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | 395 °C | 415 °C | Improved Thermal Stability |
| Chemical Resistance (Weight loss after 24h in 1M NaOH) | 5.8% | 2.1% | Enhanced Chemical Resistance |
| Glass Transition Temperature (Tg) | 78 °C | 85 °C | Increased Rigidity |
Surface Modification of Nanoparticles
The functionalization of nanoparticle surfaces is crucial for tailoring their properties for specific applications. mdpi.com Fluorinated carboxylic acids are known to serve as effective agents for the surface modification of various nanoparticles, such as metal oxides (e.g., ZnO, SiO₂) and quantum dots. researchgate.netnih.govmdpi.com this compound can be anchored onto the surface of nanoparticles via its carboxylic acid headgroup, forming a stable self-assembled monolayer. This process leaves the difluorocyclobutyl group exposed, thereby altering the nanoparticle's surface chemistry.
This surface modification is expected to create a hydrophobic and lipophobic layer on the nanoparticles, which can be advantageous in creating stable dispersions in non-polar solvents or fluorinated media. researchgate.net Such coatings can also prevent nanoparticle aggregation in high ionic strength environments and reduce non-specific protein adsorption, a critical feature for biomedical applications. mdpi.com The altered surface energy can also be exploited in the development of advanced coatings and nanocomposites with enhanced anti-fouling or self-cleaning properties.
Hypothetical Research Findings:
To illustrate the potential impact of such surface modification, consider the functionalization of silica (B1680970) (SiO₂) nanoparticles. The table below presents hypothetical data comparing unmodified silica nanoparticles with those coated with this compound (SiO₂-DFBA).
Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for nanoparticles modified with this compound is not publicly available.
| Property | Unmodified SiO₂ Nanoparticles | SiO₂-DFBA Nanoparticles (Hypothetical) | Outcome of Modification |
| Surface Wettability (Water Droplet) | Hydrophilic | Hydrophobic | Altered Surface Energy |
| Dispersion Stability in Hexane | Poor (Aggregates) | Good (Stable Dispersion) | Enhanced Lipophilicity |
| Protein Adsorption (Bovine Serum Albumin) | High | Low | Reduced Biofouling |
| Zeta Potential in Saline Solution | -15 mV | -35 mV | Increased Colloidal Stability |
Development of Agrochemical Intermediates
The introduction of fluorine-containing groups is a highly successful strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov Fluorination can enhance the efficacy of a pesticide by improving its metabolic stability, increasing its binding affinity to the target site, and modifying its transport properties within the plant or insect. The this compound molecule serves as a potential precursor for a variety of agrochemical intermediates.
The difluorocyclobutyl moiety is a bioisostere for other common chemical groups and can be used to fine-tune the biological activity and physicochemical properties of a lead compound. For instance, the acid functionality can be converted into amides, esters, or other functional groups to create a library of potential agrochemicals. The presence of the difluorinated ring is expected to block metabolic oxidation at that position, potentially leading to a longer-lasting effect of the active ingredient. nih.gov
Hypothetical Research Findings:
In a hypothetical drug discovery program, this compound is used to synthesize a novel amide intermediate intended for use as a fungicide. The rationale is that the difluorocyclobutyl group will enhance the compound's stability and cellular uptake. The table below outlines the structure of this hypothetical intermediate and its projected properties compared to a non-fluorinated analogue.
Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for agrochemical intermediates derived from this compound is not publicly available.
| Compound | Structure | LogP (Lipophilicity) | Metabolic Half-life (in vitro) | Fungicidal Activity (Hypothetical IC₅₀) |
| Non-fluorinated Analog | (Structure with a cyclobutyl acetic acid amide) | 2.5 | 30 min | 50 µM |
| DFBA-Amide Intermediate | (Structure with a this compound amide) | 3.1 | 120 min | 15 µM |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies for 2-(2,2-difluorocyclobutyl)acetic acid and its precursors is a cornerstone of future research. While initial syntheses have been established, a key focus will be on developing more efficient, scalable, and environmentally benign routes. enamine.netnih.govacs.org An efficient approach for the synthesis of 2-substituted difluorocyclobutane building blocks has been developed and successfully applied on a multigram scale. enamine.netnih.govacs.org The critical step in this synthetic sequence involves the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. enamine.netnih.govacs.org
Future research will likely target the use of greener fluorinating reagents to minimize hazardous waste. cas.cn The direct use of naturally abundant calcium fluoride (B91410) (CaF2), or fluorspar, as a fluorine source is a particularly attractive, albeit challenging, goal that could revolutionize the synthesis of all organofluorine compounds. Furthermore, enzymatic and biocatalytic approaches are emerging as powerful tools for selective fluorination under mild conditions, offering a sustainable alternative to traditional chemical methods. The development of fluorinases with tailored substrate specificity could enable the direct and stereoselective synthesis of chiral derivatives of this compound.
Exploration of Unprecedented Reactivity of the Difluorocyclobutyl Moiety
The inherent ring strain and the strong electron-withdrawing nature of the two fluorine atoms in the 2,2-difluorocyclobutyl group suggest a rich and largely unexplored reactivity profile. Future investigations will likely focus on leveraging these features to develop novel chemical transformations. For instance, the activation of C-C bonds within the strained four-membered ring could lead to unique ring-opening reactions, providing access to a diverse array of functionalized acyclic fluorinated compounds.
Moreover, the gem-difluoro group can influence the reactivity of the adjacent acetic acid side chain and the cyclobutane (B1203170) ring itself. Studies into the generation and subsequent reactions of radical and carbocation intermediates at various positions on the difluorocyclobutyl scaffold have already shown promise in creating 1,1-disubstituted difluorocyclobutanes. nih.gov The exploration of transition-metal-catalyzed cross-coupling reactions and C-H functionalization of the cyclobutane ring will open new avenues for creating complex molecular architectures based on this fluorinated scaffold. The gem-difluorination pattern has been shown to have a significant impact on the outcome of reactions like the Minisci reaction, with 2,2-difluorinated analogues demonstrating different activity compared to their non-fluorinated counterparts. acs.org
Automation and Flow Chemistry Integration for Efficient Synthesis
To meet the growing demand for novel fluorinated building blocks in drug discovery and materials science, high-throughput synthesis and optimization are becoming increasingly important. The integration of automation and flow chemistry presents a significant opportunity to accelerate the synthesis of this compound and a library of its derivatives. ucd.ienih.govresearchgate.netalmacgroup.comrsc.org
Flow chemistry, in particular, offers several advantages for fluorination reactions, which are often highly energetic and require precise control of reaction parameters. ucd.ienih.govresearchgate.netalmacgroup.comrsc.org The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and temperature control, enhancing the safety and reproducibility of reactions. Furthermore, continuous flow systems can be readily automated for library synthesis, enabling the rapid generation of a diverse set of derivatives with varied substituents for biological screening. The development of a continuous flow process for producing cyclobutenes, which can be hydrogenated to cyclobutanes, demonstrates the potential for scalable and efficient synthesis of these four-membered rings. ucd.iealmacgroup.com
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactivity. Advanced in situ spectroscopic techniques are poised to play a pivotal role in this endeavor. spectroscopyonline.comnumberanalytics.com
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can provide real-time information on the formation of intermediates and byproducts during fluorination reactions. numberanalytics.com Infrared (IR) spectroscopy and Raman spectroscopy can also be employed to monitor the concentration of reactants and products in real-time, providing valuable kinetic data. spectroscopyonline.com The application of these Process Analytical Technologies (PAT) will enable more precise control over reaction conditions, leading to improved yields, purity, and safety of the synthetic processes.
Computational Design of New this compound Derivatives with Tunable Properties
Computational chemistry and molecular modeling will be instrumental in guiding the design of new this compound derivatives with specific, tunable properties for various applications. nih.govemerginginvestigators.orgnih.gov Quantum chemical calculations can be used to predict the impact of fluorination on the electronic properties, conformation, and reactivity of the molecule. emerginginvestigators.org
Molecular dynamics simulations can provide insights into how these molecules interact with biological targets, such as proteins, and how they behave in different solvent environments. nih.gov By employing Quantitative Structure-Activity Relationship (QSAR) studies and other computational screening methods, it will be possible to rationally design derivatives with optimized properties, such as enhanced binding affinity to a specific receptor, improved metabolic stability, or desirable physicochemical characteristics for materials applications. This in silico approach will significantly accelerate the discovery and development of new bioactive compounds and advanced materials based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2,2-Difluorocyclobutyl)acetic acid, and what challenges arise during fluorination?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by fluorination. A common approach includes:
Cyclization : Starting from dienes or cyclobutanone precursors via [2+2] photocycloaddition or thermal methods.
Fluorination : Fluorinating agents like Selectfluor or DAST are used to introduce fluorine atoms. DAST is preferred for milder conditions, but Selectfluor offers higher regioselectivity for 2,2-substitution .
Functionalization : The acetic acid moiety is introduced via nucleophilic substitution or carboxylation.
Key Challenges :
- Regioselectivity : Avoiding 3,3-difluoro byproducts requires precise control of reaction time and temperature.
- Purification : HPLC or recrystallization (using ethyl acetate/hexane) is critical due to polar byproducts .
| Fluorination Agent | Reaction Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| DAST | −10°C, 12 hrs | 65–70 | 3,3-isomer (15%) |
| Selectfluor | RT, 6 hrs | 75–80 | Minimal (<5%) |
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : (δ −110 to −115 ppm for CF) confirms fluorine placement. identifies cyclobutyl protons (δ 2.5–3.5 ppm) and acetic acid protons (δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS ([M-H] at m/z 149.02) verifies molecular weight.
- X-ray Diffraction : Single-crystal XRD resolves bond lengths (C-F: 1.34–1.38 Å) and cyclobutane ring puckering .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- RORγ Modulation : The compound is a precursor for piperazine derivatives that bind to RORγ nuclear receptors, implicated in autoimmune diseases.
- Structure-Activity Relationship (SAR) : Modifying the cyclobutyl ring’s steric profile (via fluorination) enhances binding affinity.
- In Vitro Assays : Tested in HEK293 cells transfected with RORγ-luciferase reporters (IC values: 50–100 nM) .
Advanced Research Questions
Q. How do reaction conditions influence fluorination efficiency and byproduct formation?
- Methodological Answer :
- Temperature : Lower temperatures (−10°C) with DAST reduce side reactions but prolong reaction time.
- Solvent : Anhydrous dichloromethane minimizes hydrolysis of fluorinating agents.
- Catalysis : Lewis acids (e.g., BF) improve fluorination yields by stabilizing intermediates .
Data Contradiction : While reports DAST as optimal, suggests Selectfluor achieves higher purity. This discrepancy may arise from precursor reactivity differences.
Q. What computational methods are used to predict the compound’s conformational stability and interactions with biological targets?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict cyclobutane puckering (energy barrier: ~5 kcal/mol for ring inversion).
- Molecular Docking (AutoDock Vina) : Simulates binding to RORγ’s ligand-binding domain (LBD), highlighting hydrogen bonds with Arg367 and hydrophobic interactions with Leu324 .
Q. How can conflicting crystallographic and spectroscopic data on cyclobutane ring geometry be resolved?
- Methodological Answer :
- Multi-Technique Validation : Compare XRD data (exact bond angles) with chemical shifts (ring strain effects).
- Dynamic NMR : Detects ring puckering at low temperatures (−80°C), resolving discrepancies between static and dynamic models .
Q. What strategies mitigate the compound’s instability in aqueous solutions during biological assays?
- Methodological Answer :
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation.
- Lyophilization : Store as a lyophilized powder at −80°C, reconstituting in DMSO for assays .
Q. How does scaling up synthesis from milligram to gram quantities affect yield and purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
